TFA-ap-dU Triphosphate Exhibits Poor Substrate Acceptance by Taq and Deep Vent(exo-) DNA Polymerases
The triphosphate derivative of TFA-ap-dU, 5-(3-amino-prop-1-ynyl)-2′-deoxyuridine triphosphate, is poorly incorporated by both Taq DNA polymerase (Family A) and Deep Vent(exo-) DNA polymerase (Family B). In a systematic study, both polymerases had difficulties incorporating this nucleotide as a substrate for PCR [1]. This is in contrast to other C5-modified dUTP analogs with different linkers, which were accepted as substrates [2].
| Evidence Dimension | Enzymatic incorporation efficiency by DNA polymerases |
|---|---|
| Target Compound Data | Poorly incorporated (difficulties observed) [1] |
| Comparator Or Baseline | Other C5-modified dUTP analogs with varying linker length and flexibility were accepted as substrates by the same polymerases [2] |
| Quantified Difference | Qualitative difference: 'not accepted as a substrate' vs. 'accepted' [1] |
| Conditions | PCR with full substitution of dTTP; Taq and Deep Vent(exo-) DNA polymerases [1] |
Why This Matters
This poor polymerase compatibility means TFA-ap-dU is unsuitable for enzymatic incorporation methods (e.g., PCR labeling) and should instead be used for solid-phase chemical synthesis of oligonucleotides.
- [1] Borsenberger, V., Kukwikila, M., & Howorka, S. (2009). Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates. Organic & Biomolecular Chemistry, 7(18), 3826-3835. https://doi.org/10.1039/b906956a View Source
- [2] Lee, S. E., Sidorov, A., Gourlain, T., Mignet, N., Thorpe, S. J., Brazier, J. A., Dickman, M. J., Hornby, D. P., Grasby, J. A., & Williams, D. M. (2001). Enhancing the catalytic repertoire of nucleic acids: a systematic study of linker length and rigidity. Nucleic Acids Research, 29(7), 1565-1573. https://doi.org/10.1093/nar/29.7.1565 View Source
